molecular formula C9H5BrCl2N2O B15224188 6-Bromo-2,4-dichloro-7-methoxyquinazoline

6-Bromo-2,4-dichloro-7-methoxyquinazoline

Cat. No.: B15224188
M. Wt: 307.96 g/mol
InChI Key: IEUSPZINPSXSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,4-dichloro-7-methoxyquinazoline is a quinazoline derivative with the molecular formula C9H5BrCl2N2O and a molecular weight of 307.96 g/mol . This compound is known for its unique chemical structure, which includes bromine, chlorine, and methoxy functional groups attached to a quinazoline core. Quinazolines are heterocyclic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dichloro-7-methoxyquinazoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloro-7-methoxyquinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloro-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,4-dichloro-7-methoxyquinazoline is unique due to its specific substitution pattern on the quinazoline core. The combination of bromine, chlorine, and methoxy groups provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H5BrCl2N2O

Molecular Weight

307.96 g/mol

IUPAC Name

6-bromo-2,4-dichloro-7-methoxyquinazoline

InChI

InChI=1S/C9H5BrCl2N2O/c1-15-7-3-6-4(2-5(7)10)8(11)14-9(12)13-6/h2-3H,1H3

InChI Key

IEUSPZINPSXSTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.